1-Fluoro-3-(2-nitrovinyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine atoms or fluorine-containing groups into the aromatic ring. For instance, soluble fluoro-polyimides were synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, indicating that fluorinated aromatic compounds can be used as intermediates in polymer synthesis . Similarly, fluoronitroaryl triazenes were synthesized in both liquid phase and on solid support, demonstrating the versatility of fluorinated compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be complex, with the presence of fluorine influencing the overall conformation and stability of the molecule. For example, the molecular structure and conformations of 2-nitrobenzenesulfonyl fluoride were studied using gas-phase electron diffraction and quantum chemical calculations, revealing multiple conformers with different stabilities . This suggests that 1-Fluoro-3-(2-nitrovinyl)benzene may also exhibit conformational isomerism due to the influence of the fluorine atom and the nitrovinyl group.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, often displaying unique reactivity due to the presence of fluorine. The synthesis of fluorinated benzimidazole-substituted nitronyl nitroxides and their magnetic properties were studied, showing that the introduction of fluorine atoms can significantly affect the acidity and redox properties of the compounds . This indicates that 1-Fluoro-3-(2-nitrovinyl)benzene could also have interesting reactivity patterns, especially in nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the electronegativity and small size of the fluorine atom. For instance, the fluorinated polyimides exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability . The vibrational analysis of 1,2-Dinitro benzene and 1-Fluoro-3-nitro benzene provided insights into the impact of fluorine substitution on the vibrational characteristics of the molecules . These studies suggest that 1-Fluoro-3-(2-nitrovinyl)benzene would likely have distinct physical and chemical properties compared to its non-fluorinated analogs.
Scientific Research Applications
Fluorination and Substitution Reactions
- 1-Fluoro-3-(2-nitrovinyl)benzene and related compounds have been studied for their potential in various fluorination and substitution reactions. For instance, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a structurally similar compound, has been synthesized through different methods and subjected to nucleophilic aromatic substitution, demonstrating the reactivity of fluorinated nitrobenzenes in chemical synthesis (Javier Ajenjo et al., 2016).
Electron Attachment Studies
- Dissociative electron attachment studies on halocarbon-derivatives of nitro-benzene, closely related to 1-Fluoro-3-(2-nitrovinyl)benzene, have been performed to understand the interactions of electrons with these molecules. This research contributes to the understanding of electron capture and dissociation processes in fluorinated nitrobenzene derivatives (J. Wnorowska et al., 2014).
Analytical Methods Development
- 1-Fluoro-3-(2-nitrovinyl)benzene has been involved in the development of analytical methods. For example, a derivatization reagent closely related to this compound, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, was used for the determination of biogenic amines in wine, highlighting its application in analytical chemistry (A. Jastrzębska et al., 2016).
Photophysical Studies
- The photophysical properties of fluoro(trifluoromethyl)benzenes, which are structurally similar to 1-Fluoro-3-(2-nitrovinyl)benzene, have been studied, providing insights into their fluorescence spectra and the quenching of singlet state emission. These studies are significant in understanding the photochemical behavior of fluorinated benzene derivatives (K. Al-ani, 1973).
Applications in Medicinal Chemistry
- Compounds structurally related to 1-Fluoro-3-(2-nitrovinyl)benzene have been explored for their potential applications in medicinal chemistry. For example, novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, carrying fluoro and nitro groups, have shown promising antimicrobial activity, illustrating the potential medicinal applications of fluorinated nitrobenzenes (K. Liaras et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-3-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXNBNYWEWJUTM-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-(2-nitrovinyl)benzene | |
CAS RN |
705-84-0 | |
Record name | 705-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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